4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine
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Overview
Description
4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-e]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction proceeds through a series of steps including cyclization and chloromethylation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine undergoes various chemical reactions including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce oxides of the compound.
Scientific Research Applications
4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for drug development, particularly in targeting enzymes and receptors involved in cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct pharmacological properties.
Uniqueness
4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine is unique due to its specific chloromethyl and dimethyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
8-(chloromethyl)-4,6-dimethyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C12H14ClN3/c1-7-11-9(6-13)8-4-3-5-10(8)14-12(11)16(2)15-7/h3-6H2,1-2H3 |
InChI Key |
UQVPVPCCJUWPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(CCC3)C(=C12)CCl)C |
Origin of Product |
United States |
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